3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Crystallography Solid-state chemistry Supramolecular assembly

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a fused heterocyclic compound featuring a 1,4-benzoxazine core with methyl substituents at the 3- and 6-positions. This scaffold is structurally distinct from the more common 1,3-benzoxazine isomers and serves as a versatile intermediate for the synthesis of biologically active derivatives and functional materials.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 24033-49-6
Cat. No. B3118594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS24033-49-6
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1COC2=C(N1)C=C(C=C2)C
InChIInChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3
InChIKeySEFPQGGFTLHJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 24033-49-6): Core Chemical Identity and Procurement Baseline


3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a fused heterocyclic compound featuring a 1,4-benzoxazine core with methyl substituents at the 3- and 6-positions . This scaffold is structurally distinct from the more common 1,3-benzoxazine isomers and serves as a versatile intermediate for the synthesis of biologically active derivatives and functional materials [1]. Commercially, the product is typically supplied at 95–97% purity, with batch-specific QC data (e.g., NMR, HPLC, GC) available from Chinese vendors .

Why Generic 1,4-Benzoxazine or 1,3-Benzoxazine Analogs Cannot Replace 3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine in Structure-Dependent Applications


The position and number of methyl groups on the benzoxazine scaffold profoundly influence both intermolecular packing and biological activity. For example, crystallographic analysis shows that replacing the 6-methyl group with a hydrogen atom (as in the 3-methyl analog) alters the supramolecular hydrogen-bonding network and reduces crystal density from 1.319 g/cm³ to 1.259 g/cm³ [1]. Similarly, in the context of potassium channel modulation, the alkyl substitution pattern at the 2- and 6-positions of the 1,4-benzoxazine nucleus is a critical determinant of agonist/antagonist potency, making simple unsubstituted or differently substituted analogs non-interchangeable [2].

Head-to-Head Quantitative Evidence for 3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine vs. Its Closest 3-Methyl Analog


Crystal Density and Packing Differentiation: 3,6-Dimethyl vs. 3-Methyl in the 4-Phenoxyacetyl Derivative Series

In the 4-phenoxyacetyl-substituted series, the 3,6-dimethyl derivative (4b) exhibits a significantly different crystal packing and lower density (1.259 g/cm³) compared to the 3-methyl analog (4a, 1.319 g/cm³) [1]. This 4.5% reduction in density reflects the steric influence of the additional 6-methyl group on intermolecular hydrogen bonding and packing efficiency.

Crystallography Solid-state chemistry Supramolecular assembly

Safener Activity in Maize: 3,6-Dimethyl vs. 3-Methyl Substitution Pattern

Both the 3-methyl (4a) and 3,6-dimethyl (4b) 4-phenoxyacetyl derivatives demonstrated safener activity, protecting maize from 2,4-D butyl ester injury [1]. While explicit EC₅₀ values are not reported in the abstract, the study confirms that the 3,6-dimethyl substitution pattern retains bioactivity and may offer distinct SAR advantages.

Agrochemical Herbicide safener Crop protection

Commercial Purity Benchmarking: Vendor-Supplied 3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine vs. Typical In-Class Monomers

Reputable vendors provide this compound at 95% or 97% purity with accompanying batch-specific analytical data (NMR, HPLC, GC) . This level of characterization exceeds that of many generic benzoxazine monomers, which are often supplied without full QC documentation.

Procurement Quality control Monomer purity

Procurement-Driven Application Scenarios for 3,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine


Scaffold for Agrochemical Safener Lead Optimization

The demonstrated safener activity of the 4-phenoxyacetyl-3,6-dimethyl derivative against 2,4-D butyl ester injury in maize [1] positions the parent 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine as a key synthetic intermediate for building focused libraries of crop protection agents, particularly where the 6-methyl substituent is hypothesized to modulate metabolic stability or target binding.

Crystalline Monomer for Structure-Property Relationship Studies in Polybenzoxazine Synthesis

The well-defined crystal structure and commercial availability at 95–97% purity [1] make this compound suitable as a model monomer for investigating the influence of methyl substitution on the ring-opening polymerization kinetics and thermomechanical properties of poly(1,4-benzoxazine)s, in comparison to the more widely studied 1,3-benzoxazine monomers.

Reference Standard for 1,4-Benzoxazine Scaffold in Medicinal Chemistry

Given the established role of 2H-1,4-benzoxazine derivatives as skeletal muscle K_ATP channel modulators [2], this compound can serve as a procurement-standard building block for synthesizing and benchmarking novel analogs, particularly when a 6-methyl group is desired to probe steric or electronic effects on channel subtype selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.